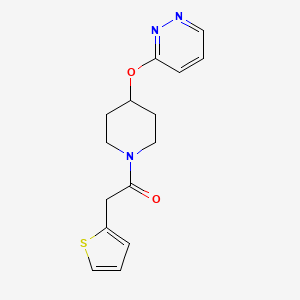

1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that features a unique combination of pyridazine, piperidine, and thiophene moieties

Properties

IUPAC Name |

1-(4-pyridazin-3-yloxypiperidin-1-yl)-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-15(11-13-3-2-10-21-13)18-8-5-12(6-9-18)20-14-4-1-7-16-17-14/h1-4,7,10,12H,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRFQMJGLJQXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

-

Formation of Pyridazin-3-yloxy Intermediate:

Starting Material: Pyridazine

Reagents: Alkyl halides, base (e.g., potassium carbonate)

Conditions: Reflux in an appropriate solvent (e.g., acetonitrile)

-

Piperidine Derivatization:

Starting Material: Piperidine

Reagents: Alkylating agents, base (e.g., sodium hydride)

Conditions: Room temperature to moderate heating

-

Coupling Reaction:

Reagents: Thiophene-2-carboxylic acid chloride, coupling agents (e.g., EDCI, HOBt)

Conditions: Inert atmosphere, room temperature to moderate heating

Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:

Catalysis: Use of catalysts to improve reaction efficiency.

Flow Chemistry: Continuous flow reactors to scale up the production.

Purification: Advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid, room temperature.

Reduction: Lithium aluminum hydride in dry ether, reflux.

Substitution: Sodium hydride in DMF, room temperature.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to corresponding alcohols or amines.

Substitution: Introduction of various functional groups depending on the electrophile used.

Scientific Research Applications

1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in biochemical assays.

Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

- 1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(furan-2-yl)ethanone

- 1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-2-yl)ethanone

Uniqueness: 1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan or pyridine rings

Biological Activity

1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that combines a piperidine ring, a pyridazine moiety, and a thiophene group. This unique structure positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. The compound's diverse functional groups suggest potential interactions with biological targets, leading to various pharmacological effects.

Structural Features

The structural formula of the compound can be represented as follows:

Key Structural Components:

- Piperidine Ring: Known for its role in numerous bioactive compounds.

- Pyridazine Moiety: Enhances the compound's ability to form hydrogen bonds with biological targets.

- Thiophene Group: Contributes to the electronic properties and potential interactions in biological systems.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperidine and thiophene rings can inhibit cell viability in various cancer cell lines, including breast cancer cells. The mechanism often involves the inhibition of key enzymes such as poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes.

| Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-(Substituted)piperazin-1-yl)-2-(thiophen-2-yl)ethanone | MCF7 (Breast Cancer) | 18 | PARP inhibition |

| 1-(4-Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone | A549 (Lung Cancer) | TBD | TBD |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Piperidine derivatives are often associated with activity against various bacterial strains. Preliminary studies indicate that compounds with similar structures can disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Central Nervous System (CNS) Activity

Research into piperidine derivatives has also highlighted their potential effects on the CNS. Compounds with similar functionalities have been shown to exhibit anxiolytic and antidepressant effects in animal models. The interaction of the pyridazine and thiophene groups with neurotransmitter receptors could mediate these effects.

Case Studies and Research Findings

A study published in MDPI demonstrated that certain piperidine derivatives showed micromolar affinity towards specific biological targets, indicating their potential as lead compounds in drug development . Another investigation focused on the synthesis and biological evaluation of related compounds, revealing significant cytotoxicity against human cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.